1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Description
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C14H13FN6OS and its molecular weight is 332.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Atropisomeric (Thio)Ureas
Research on non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas has been conducted to evaluate their enantioselective anion receptor capabilities for amino-acid derivatives. Contrary to initial expectations, thiourea derivatives showcased lower association constants compared to urea counterparts, attributed to conformational differences impacting hydrogen bonding efficacy. These findings hint at potential applications in bifunctional organocatalysis (Roussel et al., 2006).
Hydrogelator Behavior and Rheology
The molecule 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, showcasing the dependence of gel morphology and rheology on anion identity. This behavior allows for the physical properties of the gels to be tuned, which could be valuable in designing materials with specific characteristics (Lloyd & Steed, 2011).
Antifungal Properties
The cyclocondensation of N(1)- and N(3)-(4-fluorophenyl) ureas with ethyl chloroformate and CS(2)/KOH has yielded compounds with notable antifungal activity, indicating potential applications in agricultural chemistry (Mishra et al., 2000).
Cytokinin-like Activity in Plant Biology
Urea derivatives have demonstrated significant roles as positive regulators of cell division and differentiation in plants. Compounds such as forchlorofenuron and thidiazuron exhibit cytokinin-like activities that surpass those of traditional adenine compounds, suggesting applications in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).
Acetylcholinesterase Inhibition
A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has been synthesized and assessed for antiacetylcholinesterase activity, aiming to optimize pharmacophoric interactions for enhanced inhibitory activities. This research contributes to the development of potential therapeutic agents for conditions such as Alzheimer's disease (Vidaluc et al., 1995).
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN6OS/c15-10-3-5-11(6-4-10)21-13(18-19-20-21)9-17-14(22)16-8-12-2-1-7-23-12/h1-7H,8-9H2,(H2,16,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUDBXOKTFYDPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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